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Compound of Interest

Compound Name: Ro18-5362

Cat. No.: B15572531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two proton pump inhibitors (PPIs),

Ro18-5362 and lansoprazole. Both compounds belong to the class of drugs that suppress

gastric acid secretion by targeting the H+/K+-ATPase, the proton pump of the gastric parietal

cell. This comparison focuses on their mechanisms of action, chemical properties, and

available experimental data to offer a comprehensive resource for research and development.

Overview and Mechanism of Action
Lansoprazole is a well-established and widely used PPI for the treatment of acid-related

disorders.[1][2][3] It is a substituted benzimidazole that, as a prodrug, is activated in the acidic

environment of the parietal cell's secretory canaliculi.[3][4] The activated form of lansoprazole,

a sulfenamide, then covalently binds to cysteine residues on the H+/K+-ATPase, leading to

irreversible inhibition of the enzyme and a profound reduction in gastric acid secretion.[1][3]

Ro18-5362 is identified as the less active sulfide prodrug, or "proagent," of Ro 18-5364.[2][5]

The active form, Ro 18-5364, is the corresponding sulfoxide and a potent inhibitor of the gastric

H+/K+-ATPase.[1] This mechanism, where a sulfide is metabolized to an active sulfoxide, is a

characteristic feature of many proton pump inhibitors. While Ro18-5362 itself shows little to no

direct inhibitory activity on the proton pump, its conversion to the active Ro 18-5364 is crucial

for its pharmacological effect.[1][5]
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Chemical and Physical Properties
A summary of the key chemical and physical properties of Ro18-5362 and lansoprazole is

presented in the table below.

Property Ro18-5362 Lansoprazole

Chemical Name

2-[[(4-isobutoxy-3-methyl-2-

pyridinyl)methyl]thio]-1H-

benzimidazole

2-[[[3-methyl-4-(2,2,2-

trifluoroethoxy)-2-

pyridinyl]methyl]sulfinyl]-1H-

benzimidazole

Molecular Formula C22H25N3O2S[2] C16H14F3N3O2S[2]

Molecular Weight 395.52 g/mol [2] 369.36 g/mol [2]

CAS Number 101387-97-7[2] 103577-45-3[2]

Chirality Not specified, likely racemic Racemic mixture[2]

Comparative Efficacy and Potency
Experimental data highlights a significant difference in the direct inhibitory activity between

Ro18-5362 and its active form, Ro 18-5364, as well as between Ro18-5362 and lansoprazole.

Compound Target Assay IC50 / Ki

Ro18-5362 (H+/K+)-ATPase Enzymatic Activity

Fails to significantly

affect activity at

concentrations up to

0.1 mM[1][5]

Ro 18-5364 (H+/K+)-ATPase Enzymatic Activity
Apparent Ki of 0.1

µM[1]

Lansoprazole (H+/K+)-ATPase

Direct-acting inhibition

in Human Liver

Microsomes

IC50 of 1.2 µM
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These data clearly indicate that while Ro18-5362 is inactive, its sulfoxide metabolite, Ro 18-

5364, is a highly potent inhibitor of the proton pump, with a Ki value in the sub-micromolar

range. Lansoprazole also demonstrates potent inhibition with an IC50 of 1.2 µM.

Experimental Protocols
Inhibition of (H+/K+)-ATPase Activity (for Ro 18-5364)

Source: Based on the methodology described in Sigrist-Nelson K, et al. Eur J Biochem.

1987.[1]

Enzyme Preparation: Gastric microsomal vesicles containing the (H+/K+)-ATPase are

prepared from the gastric mucosa of a suitable animal model (e.g., hog).

Assay Conditions: The inhibitory activity of Ro 18-5364 is assessed by measuring the rate of

ATP hydrolysis by the (H+/K+)-ATPase. The reaction mixture typically contains the gastric

vesicles, ATP, Mg2+, and K+. The assay is conducted at a specific pH (e.g., pH 6.0) to

facilitate the acid-catalyzed activation of the inhibitor.

Measurement: The amount of inorganic phosphate released from ATP hydrolysis is

quantified, usually by a colorimetric method.

Data Analysis: The concentration of Ro 18-5364 that produces 50% inhibition of the enzyme

activity (IC50) or the inhibition constant (Ki) is determined from dose-response curves.

Visualizing the Mechanism of Action
The following diagrams illustrate the activation pathway of proton pump inhibitors and the

experimental workflow for assessing their inhibitory activity.
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Prodrug (Inactive) Activation in Acidic Environment

Target InhibitionRo18-5362 (Sulfide) Ro 18-5364 (Active Sulfoxide)Metabolic Oxidation

Lansoprazole (Sulfoxide) Activated Lansoprazole (Sulfenamide)Acid-Catalyzed Conversion

H+/K+-ATPase (Proton Pump)

Covalent Binding

Covalent Binding

Click to download full resolution via product page

Caption: Activation pathway of Ro18-5362 and Lansoprazole.

Start: Prepare Gastric Microsomal Vesicles

Incubate Vesicles with Inhibitor (e.g., Ro 18-5364 or Lansoprazole) at varying concentrations and acidic pH

Initiate ATPase reaction by adding ATP and Mg2+

Measure inorganic phosphate release over time

Analyze data to determine IC50 or Ki values

End: Quantify Inhibitory Potency
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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